![molecular formula C22H24N6O3 B2481294 7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021216-58-9](/img/structure/B2481294.png)
7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules related to this compound involves multistep chemical reactions, often starting from simple precursors. A method for synthesizing similar compounds involves the reaction of substituted cyanopyridine derivatives with formamide, formic acid, and dimethyl formamide under reflux conditions, followed by characterization through IR, NMR, and mass spectral data (Maheswaran et al., 2012). Another approach is the molecular hybridization strategy to create derivatives with specific functionalities, evaluated for their bioactivities, indicating the complexity and versatility in the synthesis of such molecules (Rasal, Sonawane, & Jagtap, 2020).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques. For instance, the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system has been found to be essentially planar, indicating the compound's structural stability and potential for specific biological interactions (Deng et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of heterocyclic compounds similar to the chemical structure of interest involve complex reactions aimed at creating new compounds with potential therapeutic effects. These compounds are usually synthesized through reactions that involve different starting materials and conditions to obtain a variety of derivatives. For example, studies have detailed the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are closely related to the chemical of interest, highlighting the methodologies and chemical reactions used to obtain these compounds and their analogs (Maheswaran et al., 2012), (Itaya & Ogawa, 1985). These studies typically involve the use of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry for compound characterization.
Biological Activity
The biological activities of these compounds are of significant interest due to their potential therapeutic applications. Various studies have explored the antibacterial, antioxidant, and antiviral properties of synthesized compounds, as well as their potential as anticancer and anti-inflammatory agents. For example, compounds synthesized from related chemical structures have been evaluated for their qualitative antibacterial and in vitro antioxidant activities, showing mild to moderate effects (Maheswaran et al., 2012). Another research focus is on the synthesis of compounds with potential antiviral activities, particularly against HIV, indicating the versatility and therapeutic potential of these heterocyclic compounds (Brukštus, Melamedaite, & Tumkevičius, 2000).
Anticancer and Anti-inflammatory Applications
Compounds with structures similar to the chemical of interest have been synthesized and tested for their anticancer and anti-inflammatory properties. Research has indicated that some derivatives exhibit significant activities against cancer cell lines and inflammatory conditions, showcasing the potential of these compounds in developing new therapeutic agents (Abdel-Hafez, 2007), (Prajapat & Talesara, 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-benzyl-N-(3-imidazol-1-ylpropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-25-20-17(21(30)26(2)22(25)31)13-18(28(20)14-16-7-4-3-5-8-16)19(29)24-9-6-11-27-12-10-23-15-27/h3-5,7-8,10,12-13,15H,6,9,11,14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGBACHQJQIPPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NCCCN4C=CN=C4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.